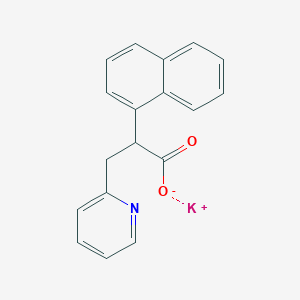
Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate, also known as PYR-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridylmethyl derivative of naphthaleneacetic acid and is commonly used as a plant growth regulator. In recent years, it has also been studied for its potential therapeutic effects in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate is not well understood, but it is believed to act through the modulation of various signaling pathways in cells. Studies have shown that this compound can activate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In plant studies, it has been shown to enhance the activity of various enzymes involved in plant growth and stress response. In animal studies, this compound has been shown to have anti-inflammatory and antioxidant effects, as well as potential neuroprotective effects in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has several advantages for use in lab experiments, including its low toxicity and ease of synthesis. However, its limited solubility in water can make it difficult to use in certain experiments, and its mechanism of action is not well understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate. One area of interest is its potential use in the treatment of cancer, as studies have shown that it can inhibit the growth of cancer cells. In addition, further studies are needed to elucidate its mechanism of action and potential therapeutic applications in the treatment of various diseases. Finally, future research could focus on developing more effective and efficient synthesis methods for this compound, as well as improving its solubility and bioavailability for use in lab experiments.
Synthesemethoden
The synthesis of Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate involves the condensation of 2-pyridinemethanol with 1-naphthaleneacetic acid in the presence of potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has been extensively studied for its potential applications in various fields of scientific research. Its use as a plant growth regulator has been well established, with studies showing its effectiveness in promoting root growth and enhancing plant resistance to stress. In addition, this compound has also been studied for its potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
CAS-Nummer |
1092-01-9 |
|---|---|
Molekularformel |
C18H14KNO2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
potassium;2-naphthalen-1-yl-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C18H15NO2.K/c20-18(21)17(12-14-8-3-4-11-19-14)16-10-5-7-13-6-1-2-9-15(13)16;/h1-11,17H,12H2,(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
GRAVEXLOHIMHAF-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |
Synonyme |
α-(1-Naphtyl)-2-pyridinepropionic acid potassium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



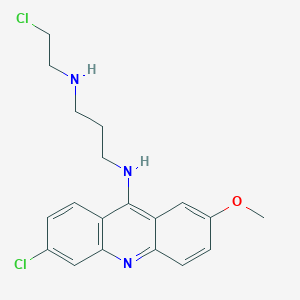
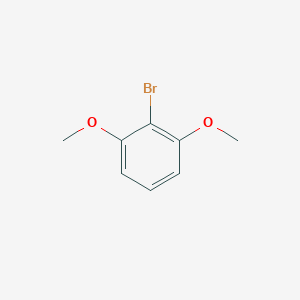
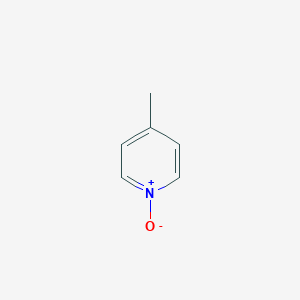

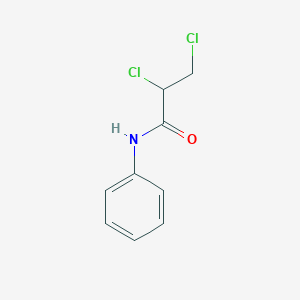
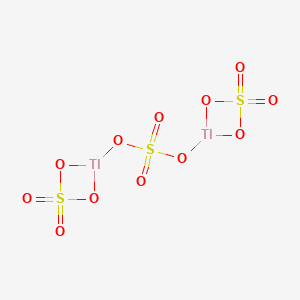
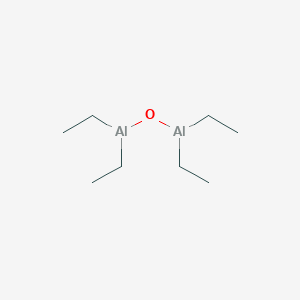
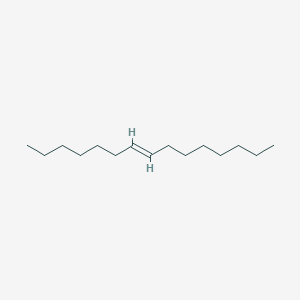
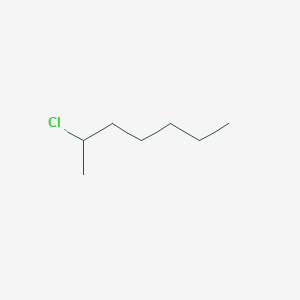
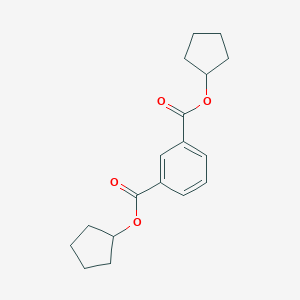
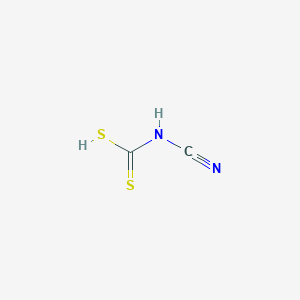
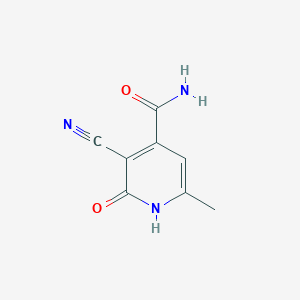
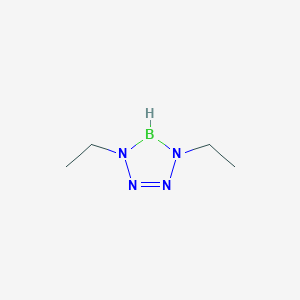
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)